Ethyl 2-hydroxy-4-oxopentanoate
Description
Contextual Significance in Organic Chemistry and Biochemistry
Ethyl 2-hydroxy-4-oxopentanoate serves as a valuable molecular scaffold in synthetic organic chemistry. Its structure, containing multiple functional groups, allows for a diverse range of chemical modifications, positioning it as a versatile building block for the synthesis of more complex molecules. The presence of a chiral center at the second carbon atom implies that it can exist as different stereoisomers, making it a useful precursor for creating stereospecific compounds, which is of paramount importance in fields like pharmaceutical development.
In biochemistry, while direct research on the ethyl ester is not extensively detailed, the related parent compound, 4-hydroxy-2-oxopentanoic acid, is recognized for its role in metabolic pathways. wikipedia.org This acid is an intermediate in the degradation of certain compounds, where it is acted upon by enzymes such as 4-hydroxy-2-oxovalerate aldolase (B8822740) and 2-oxopent-4-enoate (B1242333) hydratase. wikipedia.org Esters like this compound are often studied as derivatives or protected forms of such biochemically relevant carboxylic acids, allowing for different solubility, stability, and reactivity profiles in research settings.
Foundational Structural Elements and Reactive Centers
The chemical identity and reactivity of this compound are defined by its distinct structural components. nih.gov The molecule is built upon a five-carbon chain and features three key functional groups: an ethyl ester, a hydroxyl group, and a ketone. This trifunctional nature provides multiple sites for chemical reactions.
The primary structural elements are:
Ethyl Ester Group (-COOCH₂CH₃): Located at the C1 position, this group is susceptible to nucleophilic acyl substitution. A common reaction is hydrolysis, either acid- or base-catalyzed, which would convert the ester back to its parent carboxylic acid, 4-hydroxy-2-oxopentanoic acid, and ethanol.
Hydroxyl Group (-OH): This secondary alcohol group at the C2 position is a key reactive center. It can be oxidized to a ketone, or it can act as a nucleophile. Its presence also establishes a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
Ketone Group (C=O): The ketone at the C4 position is an electrophilic site, reactive towards nucleophiles. The adjacent alpha-protons on the C3 and C5 carbons can be removed by a base, allowing for reactions such as enolate formation, which is a cornerstone of many carbon-carbon bond-forming reactions.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | nih.govchemsynthesis.com |
| Molecular Weight | 160.17 g/mol | nih.govchemsynthesis.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | CCOC(=O)C(CC(=O)C)O | nih.gov |
| InChIKey | KMGFCSZYXHRXSL-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFCSZYXHRXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Hydroxy 4 Oxopentanoate and Analogues
Chemo-Catalytic Routes
Chemo-catalytic methods offer powerful tools for the synthesis of ethyl 2-hydroxy-4-oxopentanoate and its analogues, primarily through the asymmetric hydrogenation of 2,4-dioxoesters. This approach utilizes chiral metal catalysts to achieve high enantioselectivity in the reduction of the ketone functionality at the C2 position.
Asymmetric Hydrogenation of 2,4-Dioxoesters to 2-Hydroxy-4-oxoesters
The asymmetric hydrogenation of the α-keto group in 2,4-dioxoesters is a key strategy to produce enantiomerically enriched 2-hydroxy-4-oxoesters. This transformation is typically accomplished using homogeneous catalysts composed of a transition metal, such as rhodium, ruthenium, or platinum, and a chiral ligand.
Chiral rhodium complexes incorporating aminophosphane-phosphinite (AMPP) ligands have demonstrated effectiveness in the asymmetric hydrogenation of various prochiral substrates. For instance, a novel chiral aminophosphane-phosphinite ligand, DPAMPP, derived from (1S,2R)-1,2-diphenyl-2-aminomethanol, has been synthesized and utilized. Its cationic rhodium complex serves as an excellent catalyst for the enantioselective hydrogenation of dehydroamino acid derivatives, achieving high enantiomeric excess (ee) of over 95.0%. thieme-connect.de While direct application to ethyl 2,4-dioxopentanoate is not extensively detailed, the success with structurally similar dehydroamino acids suggests potential applicability.
Ruthenium-based catalysts, particularly those with chiral bisphosphane ligands, are widely employed for the asymmetric hydrogenation of ketones and ketoesters. These catalysts are known for their high activity and enantioselectivity. For example, ruthenium(II) complexes with bridging bidentate phosphine (B1218219) ligands like DIOP are effective in the hydrogenation of unsaturated carboxylic acids under mild conditions, yielding products with significant optical purity. rsc.org
Furthermore, ruthenium catalysts combined with cinchona alkaloid-derived NNP ligands have been used for the asymmetric hydrogenation of a variety of aromatic and heteroaromatic ketones, producing chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee. nih.gov A proposed mechanism for this catalysis involves the formation of a dihydride ruthenium complex, which then transfers a hydridic Ru-H and a protic N-H to the carbonyl group of the substrate. nih.gov The asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones has also been successfully achieved using a ruthenium catalyst, constructing two consecutive stereogenic centers in a single step through dynamic kinetic resolution. dicp.ac.cn
Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Ru₂X₄{(+)(diop)}₃] | Unsaturated carboxylic acids | Chiral carboxylic acids | ~60% | rsc.org |
| Ruthenium complex with Cinchona alkaloid-based NNP ligands | Aromatic and heteroaromatic ketones | Chiral secondary alcohols | up to >99% | nih.gov |
| Ruthenium complex Cat-A with HCOOH/NEt₃ | 3-hydroxy-4-phenylfuran-2(5H)-one | cis-β-substituted α-hydroxybutyrolactone | >99% | dicp.ac.cn |
Heterogeneous enantioselective hydrogenation using platinum catalysts modified with cinchona alkaloids is a well-established and powerful method for the synthesis of chiral α-hydroxy esters from α-ketoesters. nih.govacs.org This system is one of the most studied in heterogeneous chiral catalysis. nih.gov The cinchona alkaloid modifier adsorbs onto the platinum surface, creating a chiral environment that directs the hydrogenation of the keto group with high enantioselectivity. nih.govacs.org
Research has shown that the cinchona modifier not only induces enantioselectivity but also significantly accelerates the rate of the hydrogenation reaction, a phenomenon known as ligand acceleration. acs.org The enantioselective hydrogenation of various α-keto acetals to their corresponding α-hydroxy acetals has been achieved with up to 97% ee using platinum catalysts modified with cinchonidine (B190817) derivatives. rsc.org The effectiveness of this catalytic system is influenced by factors such as the specific substrate, the structure of the modifier, and the reaction conditions, including the choice of solvent, temperature, and hydrogen pressure. rsc.org
Table 2: Performance of Cinchona-Modified Platinum Catalysts
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cinchonidine-modified Platinum | α-keto acetals | α-hydroxy acetals | up to 97% | rsc.org |
| Cinchona alkaloid-modified Platinum | α-ketoesters | α-hydroxy esters | High | nih.govacs.orgacs.org |
Multistep Chemical Synthesis Approaches (General Overview)
Beyond catalytic hydrogenation, this compound and its analogues can be prepared through multistep chemical syntheses. These routes often involve classical organic reactions to construct the carbon skeleton and introduce the required functional groups.
A general approach for a related compound, methyl 4-hydroxy-2-butynoate, involves several key steps. orgsyn.org The synthesis starts with the protection of a functional group, in this case, the hydroxyl group of propargyl alcohol. This is followed by a Grignard reaction to introduce a carboxylate group. The final steps involve esterification and deprotection to yield the target molecule. orgsyn.org This type of multistep sequence allows for the construction of complex molecules from simpler starting materials, though it may be less atom-economical than catalytic methods.
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods provide an environmentally benign and highly selective alternative for the synthesis of chiral hydroxy esters. These processes utilize whole microbial cells or isolated enzymes to catalyze the reduction of a ketone to a chiral alcohol.
The enzymatic asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), an analogue of the precursor to this compound, to ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a well-studied example. nih.govresearchgate.netresearchgate.netnih.gov This transformation is of significant interest as (R)-HPBE is a key intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov
Carbonyl reductases are a class of enzymes that have shown great utility in these reductions. nih.gov These enzymes often require a cofactor, such as NAD(P)H, to provide the reducing equivalents. nih.gov To make the process economically viable, cofactor regeneration systems are often employed. This can be achieved by co-expressing a second enzyme, like glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate (e.g., glucose) to regenerate the NAD(P)H cofactor. nih.govresearchgate.netepa.gov
Various microorganisms, including Candida krusei and Candida holmii, have been identified as effective biocatalysts for the reduction of OPBE, yielding the (R)-enantiomer with high enantiomeric excess and chemical yield. researchgate.netnih.gov Recombinant E. coli strains engineered to overexpress specific carbonyl reductases, sometimes in combination with a cofactor regeneration system, have been developed to enhance the efficiency and productivity of the biocatalytic process. nih.govnih.gov These systems can achieve high substrate conversions and produce the desired chiral alcohol with excellent optical purity. nih.gov
Table 3: Examples of Biocatalytic Synthesis of Chiral Hydroxy Esters | Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference | |---|---|---|---|---| | Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 99.7% | 95.1% | researchgate.net | | Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 94% | 58% | nih.gov | | Recombinant E. coli with CpCR and GDH | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | 99.9% | 99.2% | nih.gov | | Recombinant E. coli with BgADH3 and GDH | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | 99.9% | - | nih.gov |
Enzymatic Oxidation of Dihydroxypentanoic Acid Precursors (e.g., 2,4-dihydroxypentanoic acid)
One biocatalytic approach to producing keto esters involves the selective oxidation of dihydroxypentanoic acid precursors. This method leverages the specificity of certain enzymes to target one hydroxyl group over another in a polyol substrate, leading to the desired oxo-acid, which can then be esterified.
Role of NAD(P)⁺-Dependent Dehydrogenases
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its phosphate (B84403) derivative (NADP⁺) are crucial coenzymes for dehydrogenase enzymes, which catalyze oxidation-reduction reactions. In the context of synthesizing keto acids, NAD(P)⁺-dependent dehydrogenases facilitate the oxidation of a hydroxyl group on a dihydroxypentanoic acid precursor to a ketone. nih.govnih.gov For instance, an inducible NADP⁺-dependent D-phenylserine dehydrogenase from Pseudomonas syringae has been shown to catalyze the oxidation of the hydroxyl group of its substrate. nih.gov This class of enzymes is instrumental in the biocatalytic production of chiral amines from prochiral ketones through reductive amination, highlighting their versatility in asymmetric synthesis. nih.gov The regeneration of the oxidized cofactor (NAD(P)⁺) is a critical aspect of these processes to ensure catalytic turnover.
Stereoconservative Methods in Biocatalysis
Biocatalysis offers powerful tools for stereoconservative synthesis, where the configuration of a chiral center is maintained throughout the reaction sequence. While direct examples for the oxidation of 2,4-dihydroxypentanoic acid to this compound are not extensively detailed in the provided results, the principles of stereoconservative biocatalysis are well-established. nih.gov Enzyme and substrate engineering are key strategies to enhance the selectivity and efficiency of biocatalytic reactions. nih.gov By modifying the enzyme's active site or the substrate's structure, it is possible to control the stereochemical outcome of a reaction, preserving the desired chirality. nih.gov
Asymmetric Bioreduction of Prochiral Ketoesters (e.g., ethyl 2-oxo-4-phenylbutyrate)
A more extensively studied and highly successful method for producing chiral hydroxy esters is the asymmetric bioreduction of prochiral ketoesters. This approach utilizes microorganisms or isolated enzymes to reduce a ketone functional group to a hydroxyl group with high enantioselectivity, yielding a specific stereoisomer of the corresponding alcohol. Ethyl 2-oxo-4-phenylbutyrate serves as a common model substrate in these studies, with the resulting ethyl (R)- or (S)-2-hydroxy-4-phenylbutyrate being a valuable intermediate for angiotensin-converting enzyme (ACE) inhibitors. researchgate.netnih.gov
Application of Specific Microorganisms (e.g., Candida krusei SW2026, Saccharomyces cerevisiae)
Various microorganisms have been screened for their ability to perform enantioselective reductions of ketoesters. Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used biocatalyst for this purpose. lookchem.comoalib.comresearchgate.net It has been shown to reduce a range of α- and β-keto esters. lookchem.comresearchgate.netnih.gov For the reduction of ethyl 2-oxo-4-phenylbutyrate, Saccharomyces cerevisiae typically produces the (S)-enantiomer with high enantiomeric excess (ee). researchgate.netlookchem.com
In the quest for the (R)-enantiomer, other microorganisms have been investigated. Candida krusei SW2026 has emerged as a particularly effective biocatalyst for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, achieving high enantiomeric excess and yield. researchgate.net Other yeasts, such as Pichia angusta, have also demonstrated the ability to produce the (R)-enantiomer. lookchem.com
| Microorganism | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutyrate | (S) | 95% | 96% | lookchem.com |
| Dekera sp. | Ethyl 2-oxo-4-phenylbutyrate | (S) | 92% | 92% | lookchem.com |
| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutyrate | (R) | 32% | 91% | lookchem.com |
| Pichia angusta | Ethyl 2-oxo-4-phenylbutyrate | (R) | 81% | 100% | lookchem.com |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R) | 99.7% | 95.1% | researchgate.net |
Enzymatic Reduction using Ketoreductases
The enantioselective reduction of ketoesters by microorganisms is carried out by enzymes known as ketoreductases or carbonyl reductases. acs.org These enzymes are often NAD(P)H-dependent and exhibit high stereoselectivity. nih.gov Protein engineering has been employed to enhance the properties of ketoreductases, such as their thermostability and activity, for industrial applications. acs.org
Engineered bi-enzyme coupled systems, where a carbonyl reductase is paired with a dehydrogenase for cofactor regeneration, have proven highly efficient. For example, a coupled system of carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) has been used for the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester, achieving high conversion and enantiomeric excess. nih.gov Diketoreductases have also been investigated for their ability to reduce ketoesters with high efficiency and enantioselectivity. researchgate.net
| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Carbonyl reductase (CpCR) and Glucose dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate | (R)-HPBE | 99.9% | 98.3% conversion | nih.gov |
| Recombinant diketoreductase | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (S)-2-hydroxy-4-phenylbutyrate | 99.5% | 88.7% yield | researchgate.net |
| Carbonyl reductase from Kluyveromyces marxianus (KmCR) | Ethyl 2-oxo-4-phenylbutyrate | (R)-HPBE | >99.9% | 62% yield | tpcj.org |
Regioselective Reduction with Baker's Yeast
Baker's yeast (Saccharomyces cerevisiae) can perform regioselective reductions, which is particularly relevant when a substrate contains multiple reducible functional groups. mdpi.com While the provided information primarily focuses on the enantioselective reduction of a single keto group, the principle of regioselectivity is a key aspect of biocatalysis. In substrates with more than one ketone, yeast enzymes can preferentially reduce one over the other. The reduction of 2-acetyl-3-methyl sulfolane (B150427) by baker's yeast, for instance, leads to the formation of the corresponding alcohol with high efficiency and enantioselectivity, demonstrating the selective nature of the biocatalyst. mdpi.com This selectivity is governed by the various oxidoreductases present within the yeast cells, each with its own substrate specificity and stereochemical preference. researchgate.net
Enzyme-Catalyzed Aldol (B89426) Addition Reactionsnih.govresearchgate.net
The formation of carbon-carbon bonds through aldol addition is a cornerstone of synthetic organic chemistry. nih.govmasterorganicchemistry.com Biocatalysis, utilizing enzymes known as aldolases, presents a powerful and environmentally friendly method for conducting these transformations with high stereoselectivity. nih.govresearchgate.net Aldolases catalyze the reversible reaction between a carbonyl donor, such as pyruvate (B1213749), and an aldehyde acceptor to create chiral β-hydroxy carbonyl compounds. researchgate.net This enzymatic approach is particularly valuable as it operates under mild, aqueous conditions and can generate complex molecules with multiple stereocenters from simple, achiral precursors. researchgate.netcsic.es The application of aldolases, particularly pyruvate aldolases, has been developed for the synthesis of 2-keto-4-hydroxy carboxylic acids, which are versatile intermediates for a variety of biologically active compounds. grantome.com
Class II Pyruvate Aldolase (B8822740) Mechanismsnih.gov
Aldolases are broadly categorized into two main classes based on their catalytic mechanism. researchgate.netnih.gov Class I aldolases, typically found in animals and plants, utilize an active site lysine (B10760008) residue to form a Schiff base intermediate with the donor substrate. nih.govresearchgate.net In contrast, Class II aldolases, which are found in bacteria and fungi, are metal-dependent enzymes. nih.govresearchgate.net
The mechanism of Class II pyruvate aldolases hinges on the presence of a divalent metal ion, most commonly Zn²⁺, which acts as a Lewis acid cofactor. nih.govresearchgate.net The catalytic cycle proceeds through the following key steps:
Substrate Binding and Chelation: The keto donor, pyruvate, binds in the active site and chelates to the divalent metal ion. ebi.ac.uk This interaction polarizes the carbonyl group of the pyruvate.
Enolate Formation: A basic residue in the enzyme's active site, such as glutamate, abstracts a proton from the methyl group of the metal-chelated pyruvate. nih.govresearchgate.net This deprotonation is facilitated by the electron-withdrawing effect of the metal ion, leading to the formation of a stabilized enolate intermediate. nih.gov
Nucleophilic Attack: The generated pyruvate-enolate then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde acceptor substrate. nih.govacs.org This carbon-carbon bond-forming step creates the new stereocenter at the C4 position of the resulting 4-hydroxy-2-ketoacid. acs.org
Protonation and Product Release: A proton is transferred to the newly formed alkoxide, typically from a protonated active site residue or a water molecule, to yield the final hydroxyl group. nih.gov The 4-hydroxy-2-ketoacid product is then released from the active site.
For example, the Class II pyruvate aldolase BphI catalyzes the reversible aldol addition of pyruvate to acetaldehyde (B116499). acs.org The pyruvate enolate intermediate attacks the si face of the acetaldehyde's carbonyl group to specifically form 4-(S)-hydroxy-2-oxopentanoate. acs.org
Stereocomplementary Aldolase Designnih.gov
While naturally occurring aldolases offer high stereoselectivity, they typically produce only one of the possible stereoisomers. acs.org The ability to produce the opposite, or complementary, stereoisomer is highly desirable for accessing a wider range of chiral building blocks for chemical synthesis. scilit.com Rational protein design and directed evolution have emerged as powerful tools to alter and even invert the stereochemical outcome of enzyme-catalyzed reactions. nih.govacs.org
A notable example of stereocomplementary design involves the Class II pyruvate aldolase BphI. acs.org The wild-type BphI enzyme selectively produces the (S)-enantiomer of 4-hydroxy-2-oxoacids. acs.org Molecular modeling and site-directed mutagenesis were employed to create a biocatalyst for the (R)-enantiomer. acs.org
Researchers identified that a leucine (B10760876) residue (Leu-87) in the active site interacts with the C4-methyl group of the native 4-(S)-hydroxy-2-oxoacid product. acs.org They also noted potential steric hindrance between the methyl group of the non-natural (R)-product and a tyrosine residue (Tyr-290). acs.org By creating double mutant enzymes (L87N;Y290F and L87W;Y290F), they successfully relieved this steric clash and altered the active site environment to favor the binding and formation of the (R)-enantiomer. acs.org These engineered BphI variants were shown to exclusively synthesize 4-(R)-hydroxy-2-oxopentanoate and other 4-(R)-hydroxy-2-oxoacids, effectively reversing the stereoselectivity of the wild-type enzyme. acs.org The catalytic efficiency (kcat/Km) of these double mutants for pyruvate and various aldehyde acceptors was only moderately affected, demonstrating the viability of this rational design approach. acs.org
| Enzyme Variant | Substrate | Product Stereochemistry | Relative Catalytic Efficiency (kcat/Km) |
| Wild-Type BphI | Pyruvate + Acetaldehyde | 4-(S)-hydroxy-2-oxopentanoate | Baseline |
| L87N;Y290F | Pyruvate + Acetaldehyde | 4-(R)-hydroxy-2-oxopentanoate | ≤10-fold reduction vs. Wild-Type |
| L87W;Y290F | Pyruvate + Acetaldehyde | 4-(R)-hydroxy-2-oxopentanoate | ≤10-fold reduction vs. Wild-Type |
Table 1: Comparison of Wild-Type and Engineered BphI Aldolase Stereoselectivity and Efficiency. This table summarizes the results of rational design to create stereocomplementary enzymes for the synthesis of 4-hydroxy-2-oxopentanoate. acs.org
Stereochemical Aspects in Research
Enantiomeric Forms and their Distinction (e.g., (R) vs. (S) forms)
Ethyl 2-hydroxy-4-oxopentanoate possesses a chiral center at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-ethyl 2-hydroxy-4-oxopentanoate and (S)-ethyl 2-hydroxy-4-oxopentanoate based on the Cahn-Ingold-Prelog priority rules.
The distinction between these enantiomers is fundamental, as they can exhibit different biological activities and serve as precursors for distinct chiral molecules. For instance, in the synthesis of pharmaceuticals, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The synthesis of specific enantiomers, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, highlights the importance of obtaining enantiomerically pure compounds. researchgate.netnih.govbldpharm.com
The production of a specific enantiomer of a β-hydroxy ester like this compound is typically achieved through stereoselective synthesis, often involving enzymes that can differentiate between the prochiral faces of the corresponding β-keto ester, ethyl 2,4-dioxopentanoate. nih.govmatrix-fine-chemicals.com For example, different carbonyl reductases can produce either the (R) or (S) enantiomer with high enantiomeric excess (e.e.). nih.gov The specific enantiomer produced is determined by how the substrate binds in the enzyme's active site and from which face the hydride is delivered from the cofactor (NADH or NADPH). nih.govresearchgate.net
Table 1: Properties of this compound Enantiomers
| Property | (R)-enantiomer | (S)-enantiomer |
| IUPAC Name | (2R)-ethyl 2-hydroxy-4-oxopentanoate | (2S)-ethyl 2-hydroxy-4-oxopentanoate |
| Chirality | R-configuration at C2 | S-configuration at C2 |
| Synthesis | Often via stereoselective reduction using specific enzymes (e.g., some reductases from Saccharomyces cerevisiae). nih.gov | Often via stereoselective reduction using different enzymes (e.g., diketoreductase or reductases from Gluconobacter oxydans). nih.govresearchgate.net |
| Significance | Chiral building block for specific target molecules. | Chiral building block for different specific target molecules. |
Control of Stereoselectivity in Synthetic Routes
Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For this compound, this is primarily achieved through the asymmetric reduction of its precursor, ethyl 2,4-dioxopentanoate. Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a powerful tool for this purpose due to the high stereoselectivity of enzymes. nih.govacs.org
The remarkable stereoselectivity of enzymes like carbonyl reductases (KREDs) and alcohol dehydrogenases stems from the unique three-dimensional structure of their active sites. nih.gov The active site, or substrate-binding pocket, is a specific region of the enzyme composed of a unique arrangement of amino acid residues that creates a chiral environment. mdpi.com
This pocket binds the substrate, such as a β-keto ester, in a preferred orientation. rsc.org The geometry of this binding determines which of the two faces (pro-R or pro-S) of the carbonyl group is exposed to the enzyme's cofactor, typically NADPH or NADH. nih.govresearchgate.net According to Prelog's rule, the stereochemistry of the resulting alcohol can often be predicted based on the relative sizes of the substituents on the ketone. However, the precise interactions within the binding pocket provide a more accurate model. researchgate.net Docking analyses have shown that the interaction between the substrate and the enzyme-cofactor complex dictates the direction of hydride transfer and thus the configuration of the final product. nih.govnih.gov
For example, studies on various reductases have shown that one enzyme may preferentially produce the (R)-alcohol from a β-keto ester, while another yields the (S)-alcohol, both with high enantiomeric excess. nih.gov This difference is attributed to subtle variations in the shape and amino acid composition of their respective binding pockets, which forces the substrate into different orientations.
While nature provides a vast library of enzymes, they may not always exhibit the desired activity or stereoselectivity for a non-natural substrate. Rational design is a protein engineering strategy used to modify an enzyme's properties by making specific, targeted changes to its amino acid sequence. exaly.com This approach relies on an understanding of the enzyme's structure-function relationship. exaly.com
By identifying key amino acid residues within the substrate-binding pocket that influence substrate orientation, scientists can introduce mutations to alter these interactions. rsc.org For instance, replacing a large, bulky amino acid with a smaller one can create more space in the active site to accommodate a bulky substrate or allow the substrate to adopt a different binding mode. rsc.org This can be used to enhance an enzyme's natural stereoselectivity or even invert it completely, switching production from an (S)-enantiomer to an (R)-enantiomer, or vice versa. exaly.com Structure-guided protein engineering, assisted by computational modeling and analysis, has been successfully used to improve the stereoselectivity and activity of ketoreductases for the synthesis of various chiral alcohols. rsc.orgrsc.org
Table 2: Examples of Engineered Reductases for β-Keto Ester Reduction
| Enzyme Source | Target Substrate | Engineering Strategy | Outcome |
| Sporobolomyces salmonicolor (SsCR) | Methyl 8-chloro-6-oxooctanoate | Structure-guided protein engineering | Synthesis of the key (R)-hydroxy ester intermediate for α-lipoic acid. rsc.org |
| Leifsonia xyli (LxCAR) | 3,5-bis(Trifluoromethyl)acetophenone | Site-directed mutagenesis (S154Y variant) | Production of (R)-alcohol, an intermediate for Aprepitant, with high enantioselectivity. rsc.org |
| Leuconostoc lactis (LlKAR) | 2-oxo-4-phenylbutyric acid (OPBA) | Reconstruction of substrate binding pocket (multiple mutations) | 3.5-fold improvement in specific activity and 6.8-fold increase in catalytic efficiency for (R)-HPBA production. rsc.org |
Enantiomeric Enrichment Strategies (e.g., kinetic resolution of racemates)
When a synthetic route produces a racemic mixture (a 50:50 mixture of (R) and (S) enantiomers) of this compound, a resolution step is necessary to isolate a single enantiomer. Kinetic resolution is a widely used method for this purpose.
This technique exploits the fact that the two enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent, such as an enzyme. In a typical enzymatic kinetic resolution of a racemic alcohol, an acylating agent is added in the presence of a lipase (B570770). The lipase will selectively acylate one enantiomer much faster than the other.
For example, in the resolution of a racemic β-hydroxy ester, the reaction can be stopped at approximately 50% conversion. researchgate.net At this point, the mixture will contain one enantiomer in its acylated form and the other, unreacted enantiomer in its original alcohol form. These two different compounds can then be separated by standard chemical techniques like chromatography. This strategy allows for the isolation of both enantiomers in high enantiomeric purity. Lipases are commonly used for this purpose due to their high enantioselectivity in the transesterification or hydrolysis of a wide range of esters. researchgate.net
Analytical and Characterization Methodologies
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental tool for separating Ethyl 2-hydroxy-4-oxopentanoate from complex mixtures. The choice of technique depends on the specific analytical goal, such as determining purity, quantifying concentration, or resolving stereoisomers.
Gas Chromatography is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column's inner surface. The technique is widely used for determining the purity and concentration of the compound in samples. For instance, GC has been successfully employed for the analysis of structurally similar hydroxy esters in complex matrices like wine. univ-perp.frresearchgate.net
Since this compound possesses a chiral center at the C-2 position, it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Chiral Gas Chromatography is a specialized GC technique essential for separating and quantifying these individual enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to different retention times and thus, their separation. chromatographyonline.comgcms.cz
Research on the analogous compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815), in wine demonstrates the power of this technique. researchgate.netnih.gov Using a γ-cyclodextrin column, analysts can determine the enantiomeric ratio (e.g., R/S ratio), which can provide insights into the compound's origin, whether from biological or synthetic pathways, and its transformation during processes like aging. researchgate.netnih.gov In aged red wines, for example, the concentration of the (S)-form of ethyl 2-hydroxy-4-methylpentanoate was found to increase, altering the initial enantiomeric ratio. researchgate.net
Table 1: Illustrative Enantiomeric Distribution of a Structurally Similar Compound (Ethyl 2-hydroxy-4-methylpentanoate) in Wine as Determined by Chiral GC This table is based on findings for a related compound and illustrates the type of data obtained via Chiral GC.
| Wine Type | Predominant Enantiomer | Average R/S Ratio | Average Total Concentration (µg/L) | Source(s) |
| White Wine | (R)-form only | Not applicable | Variable | researchgate.netnih.gov |
| Red Wine | Both (R) and (S) forms | ~95:5 | ~400 | researchgate.netnih.gov |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. It is particularly useful for non-volatile or thermally sensitive compounds, although it is also applicable here. Separation occurs in a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC using a C18 column is a common approach. univ-perp.frnih.gov
The compound is dissolved in a suitable solvent and injected into the HPLC system. An isocratic or gradient elution with a mobile phase, such as a mixture of acetonitrile (B52724) and water, allows for its separation from other components in a sample. nih.gov Detection is typically achieved using an ultraviolet (UV) detector. HPLC can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area), with high sensitivity and accuracy. nih.govvwr.com
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method routinely used in synthetic organic chemistry to monitor the progress of a reaction. researchgate.netresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, a chemist can qualitatively assess the reaction's progress. The disappearance of reactant spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. researchgate.net
Gas Chromatography (GC)
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and unambiguous identification of this compound.
Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-TOF MS) is a highly sensitive and selective analytical technique that combines the separation power of GC with the high-resolution mass analysis of Q-TOF MS. chem-agilent.comlcms.cz After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized. The Q-TOF analyzer measures the mass-to-charge ratio (m/z) of the resulting ions with very high accuracy.
This accurate mass measurement allows for the determination of the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in the compound's identification, even in complex matrices. chem-agilent.com The high resolution of the TOF analyzer effectively distinguishes the target compound from background interferences, enhancing selectivity. lcms.cz Furthermore, by inducing fragmentation, GC/Q-TOF MS can generate a mass spectrum that serves as a "molecular fingerprint," which can be compared to spectral libraries for definitive confirmation of the structure of this compound.
Mechanistic Investigations of Reactions Involving Ethyl 2 Hydroxy 4 Oxopentanoate
Elucidation of Reaction Pathways in Biomass Conversion
While direct, large-scale conversion of raw biomass into Ethyl 2-hydroxy-4-oxopentanoate is not a widely established industrial process, the key precursors for its biocatalytic synthesis are fundamental platform chemicals derived from biomass. The enzymatic synthesis of this compound typically proceeds via an aldol (B89426) condensation of pyruvate (B1213749) and acetaldehyde (B116499). Both of these precursors are central intermediates in key biomass conversion pathways such as glycolysis and fermentation.
The elucidation of these enzymatic pathways, therefore, provides a direct link to a bio-based economy. By utilizing enzymes that can selectively convert these biomass-derived building blocks, it is possible to create complex, chiral molecules like this compound in a controlled and sustainable manner. Research in this area focuses on optimizing the enzymatic catalysts and reaction conditions to efficiently channel these simple feedstocks into higher-value chemical products.
Enzymatic Reaction Mechanism Studies
Enzymes offer a powerful tool for the synthesis and modification of this compound due to their high specificity and efficiency. The primary enzymatic reactions involving this compound are catalyzed by dehydrogenases and aldolases, each with distinct mechanistic principles.
Dehydrogenase enzymes catalyze the reversible oxidation of the hydroxyl group in this compound to a ketone, or the reduction of the corresponding diketone to form the hydroxyl group. This transformation proceeds via a hydride transfer mechanism.
In this mechanism, a hydride ion (a proton with two electrons, H⁻) is transferred between the substrate and a redox cofactor, typically Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺/NADH) or Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP⁺/NADPH). For the oxidation of this compound, the reaction involves the abstraction of the proton from the C2-hydroxyl group, often by a basic residue in the enzyme's active site, followed by the direct transfer of a hydride from the C2 carbon to the C4 position of the nicotinamide ring of NAD(P)⁺.
Studies on related α-hydroxy-acid oxidases and dehydrogenases have provided detailed insights into this process. For instance, investigations into NADP-dependent methylene-tetrahydromethanopterin dehydrogenase show that the enzyme facilitates the reaction by precisely orienting the substrate and cofactor, compressing them to optimize the geometry for hydride transfer. nih.gov This "compression-driven" catalysis, sometimes involving quantum mechanical tunneling effects, ensures a highly efficient and specific reaction. nih.gov Similarly, studies on glycolate (B3277807) oxidase, which also acts on an α-hydroxy acid, support a hydride transfer mechanism where the abstraction of the substrate's protons is a concerted process that is partially rate-limiting. nih.gov
The most significant reaction for synthesizing this compound and its parent acid is the aldol condensation, catalyzed by aldolase (B8822740) enzymes. nih.gov Aldolases create a new carbon-carbon bond by joining a nucleophilic donor molecule (in this case, pyruvate) and an electrophilic acceptor molecule (acetaldehyde). frontiersin.org This reaction establishes the chiral center at the C4 position of the resulting product, 4-hydroxy-2-oxopentanoate. nih.gov
Aldolases are broadly categorized into two classes based on their mechanism:
Class I Aldolases: These enzymes, found in animals and plants, utilize a Schiff base intermediate. A lysine (B10760008) residue in the active site forms a covalent bond with the ketone group of the donor substrate (pyruvate), activating it for nucleophilic attack on the acceptor aldehyde.
Class II Aldolases: Typically found in bacteria and fungi, these enzymes use a divalent metal ion cofactor (often Zn²⁺ or Co²⁺) as a Lewis acid to polarize the ketone carbonyl of the donor substrate, thereby generating an enolate nucleophile. nih.govresearchgate.net
Research on the Class II aldolase BphI has demonstrated its ability to catalyze the condensation of pyruvate and acetaldehyde to produce 4-hydroxy-2-oxopentanoate. The wild-type enzyme exhibits high stereoselectivity, favoring the attack on the si-face of the acetaldehyde carbonyl to yield the 4(S)-hydroxy-2-oxopentanoate product. nih.gov
Crucially, mechanistic understanding gained from structural modeling and site-directed mutagenesis has enabled the engineering of this enzyme to alter its stereochemical outcome. By modifying key amino acid residues in the active site that interact with the substrate, researchers have successfully switched the enzyme's selectivity. For example, removing a bulky tyrosine residue (Tyr290) that sterically hinders the binding of one enantiomer allows the formation of both isomers. Further mutations can completely reverse the selectivity to favor the 4(R) product. nih.gov
Table 1: Stereochemical Control of the Aldol Condensation of Pyruvate and Acetaldehyde by Engineered BphI Aldolase Variants nih.gov
| Enzyme Variant | Key Mutation(s) | Observed Product(s) | Stereochemical Outcome |
| Wild-Type BphI | None | 4(S)-hydroxy-2-oxopentanoate | High selectivity for (S)-enantiomer |
| Y290F | Tyrosine at position 290 replaced with Phenylalanine | 4(S)- and 4(R)-hydroxy-2-oxopentanoate | Mixture of (S) and (R) enantiomers |
| Y290S | Tyrosine at position 290 replaced with Serine | 4(S)- and 4(R)-hydroxy-2-oxopentanoate | Mixture of (S) and (R) enantiomers |
| L87N / Y290F | Leucine (B10760876) (87) to Asparagine and Tyrosine (290) to Phenylalanine | 4(R)-hydroxy-2-oxopentanoate | Switched selectivity to (R)-enantiomer |
| L87W / Y290F | Leucine (87) to Tryptophan and Tyrosine (290) to Phenylalanine | 4(R)-hydroxy-2-oxopentanoate | Switched selectivity to (R)-enantiomer |
Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of ethyl 2-hydroxy-4-oxopentanoate is a key area of research, with a strong emphasis on developing novel and sustainable methods that are both efficient and environmentally benign. A primary route to this compound involves the selective reduction of the corresponding diketone, ethyl 2,4-dioxovalerate.
One of the most promising approaches is the asymmetric hydrogenation of ethyl 2,4-dioxovalerate. This method utilizes chiral catalysts to stereoselectively reduce one of the ketone groups, yielding the desired enantiomer of this compound. Research in this area is focused on the development of highly efficient and selective catalysts.
| Catalyst Type | Precursor Compound | Product | Key Features |
| Chiral Rhodium Catalysts | Ethyl 2,4-dioxovalerate | This compound | High enantioselectivity |
| Chiral Ruthenium Catalysts | Ethyl 2,4-dioxovalerate | This compound | Effective for asymmetric hydrogenation |
The pursuit of sustainable synthetic routes also involves exploring greener reaction conditions, such as the use of non-toxic solvents, lower reaction temperatures, and catalysts that can be easily recovered and reused.
Engineering of Biocatalysts for Enhanced Efficiency and Selectivity
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like this compound. The use of enzymes or whole-cell systems can provide high enantioselectivity under mild reaction conditions.
The biocatalytic reduction of ethyl 2,4-dioxovalerate to this compound is a key area of investigation. This transformation can be achieved using various microorganisms or isolated enzymes, such as carbonyl reductases. Research is actively focused on the following areas:
Screening for Novel Biocatalysts: Identifying new microorganisms and enzymes with high activity and selectivity for the desired reduction.
Protein Engineering: Modifying the structure of known enzymes through techniques like site-directed mutagenesis to enhance their catalytic efficiency, substrate specificity, and stereoselectivity.
Process Optimization: Developing optimal reaction conditions, including pH, temperature, and substrate concentration, to maximize the yield and purity of the product.
For instance, studies on the biocatalytic reduction of similar α-keto esters have demonstrated the potential to achieve high enantiomeric excess (ee) and conversion rates. The insights gained from these studies can be applied to the development of efficient biocatalytic processes for this compound.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. The reactivity of this compound is governed by the interplay of its three functional groups.
Key areas of mechanistic investigation include:
Stereoselective Reduction: Elucidating the transition states and catalyst-substrate interactions that determine the stereochemical outcome of the asymmetric hydrogenation of ethyl 2,4-dioxovalerate.
Intramolecular Reactions: Investigating the potential for intramolecular cyclization reactions, given the proximity of the hydroxyl and keto groups.
Reactivity of the Dicarbonyl Precursor: Understanding the tautomeric equilibria and coordination chemistry of ethyl 2,4-dioxovalerate, which can influence its reactivity in catalytic systems.
Computational modeling and advanced spectroscopic techniques are being employed to gain deeper insights into these complex transformations at the molecular level.
Exploration of New Applications and Derivatizations
The unique structural features of this compound make it a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields.
Pharmaceutical Intermediates: The precursor to this compound, ethyl 2,4-dioxovalerate, has been identified as a potential anti-fungal agent and is used in the synthesis of heterocyclic compounds like pyrazoles and 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs. sigmaaldrich.com This suggests that this compound and its derivatives could serve as valuable intermediates in the development of new pharmaceutical agents.
Flavor and Fragrance Industry: Analogous compounds, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815), are known to be used as flavoring agents in the food and beverage industry, contributing to fruity and fresh aromas. nih.govfragranceu.commolnova.com This indicates a potential for this compound to be explored as a novel flavor or fragrance ingredient.
Fine Chemicals and Materials Science: The multiple functional groups of this compound allow for a wide range of chemical modifications. Derivatization of the hydroxyl, ketone, and ester moieties can lead to the synthesis of new polymers, ligands for metal complexes, and other specialty chemicals with tailored properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
